(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride
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Overview
Description
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClO3S. It is known for its unique bicyclic structure, which includes an oxabicycloheptane ring system. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride typically involves the reaction of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Bases: Pyridine, triethylamine.
Solvents: Anhydrous dichloromethane, tetrahydrofuran.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride is used as a reagent for introducing the sulfonyl group into organic molecules. It is also used in the synthesis of various heterocyclic compounds .
Biology and Medicine
In biological and medicinal research, this compound is used to modify biomolecules, such as peptides and proteins, by introducing sulfonyl groups. This modification can alter the biological activity and stability of the biomolecules .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol: The precursor to the sulfonyl chloride derivative.
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonamide: A derivative formed by reaction with amines.
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonate: A derivative formed by reaction with alcohols.
Uniqueness
The uniqueness of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride lies in its ability to introduce the sulfonyl group into various organic molecules, making it a versatile reagent in organic synthesis. Its bicyclic structure also imparts unique steric and electronic properties that can influence the outcome of chemical reactions .
Properties
IUPAC Name |
(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3S/c1-7-2-3-8(4-7,5-12-7)6-13(9,10)11/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAAODAEYSARNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CO2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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